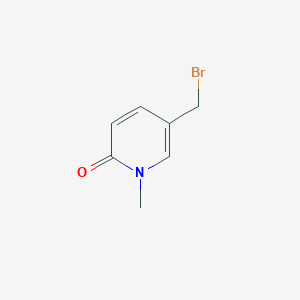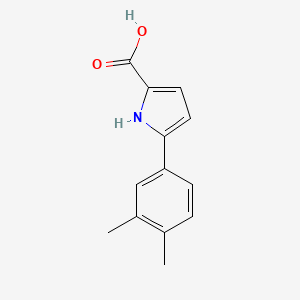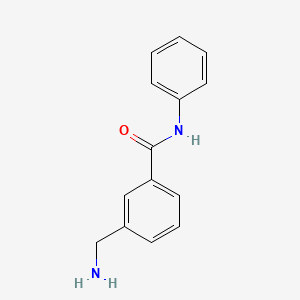
3-(aminomethyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(aminomethyl)-N-phenylbenzamide is an organic compound that features an aminomethyl group attached to a benzamide structure, with a phenyl group attached to the nitrogen atom of the benzamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-phenylbenzamide typically involves the following steps:
Formation of Benzamide: Benzoyl chloride reacts with aniline in the presence of a base such as pyridine to form N-phenylbenzamide.
Introduction of Aminomethyl Group: The N-phenylbenzamide is then subjected to a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are used to introduce the aminomethyl group at the meta position of the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(aminomethyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carbonyl group of the benzamide can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(aminomethyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with various biological molecules through hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A compound with a similar aminomethyl group but different structural framework.
N-phenylbenzamide: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
Uniqueness
3-(aminomethyl)-N-phenylbenzamide is unique due to the presence of both the aminomethyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3-(aminomethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C14H14N2O/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17) |
InChI-Schlüssel |
CDCMVXMFWZFHKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
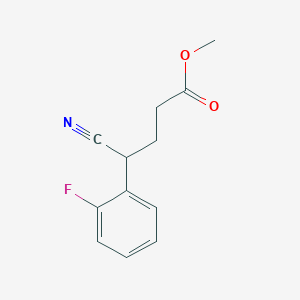
![exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15123735.png)
![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
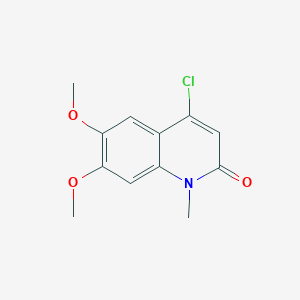
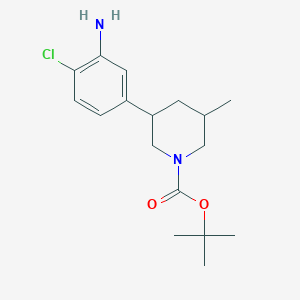
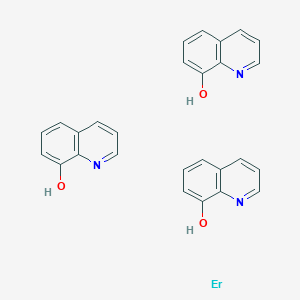
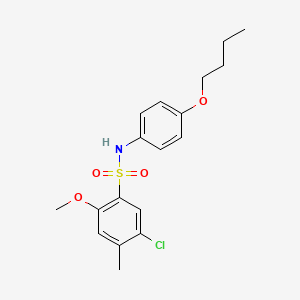
![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)
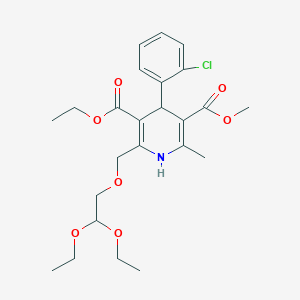
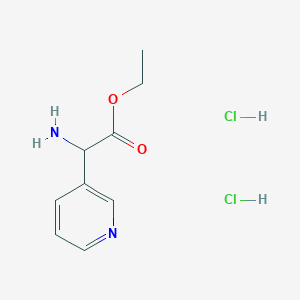
![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
